

CAS number 72830-07-0 properties

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Compound of Interest

Compound Name:	3,4-Dimethoxy-2-methylpyridine <i>N</i> -oxide
Cat. No.:	B1589057

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An In-Depth Technical Guide to Cannabinoid Receptor 2 (CB2) Agonist GW842166X

A Note on CAS Number 72830-07-0

The CAS number 72830-07-0 provided in the query corresponds to the chemical compound **3,4-Dimethoxy-2-methylpyridine N-oxide**. This compound is primarily documented as a pharmaceutical intermediate used in the synthesis of H⁺/K⁺-ATPase inhibitors, such as Pantoprazole, a proton pump inhibitor for treating gastroesophageal reflux disease.^{[1][2][3]} It is also identified as an impurity of Pantoprazole.^{[3][4]} While synthesis methods and basic chemical properties are available, extensive pharmacological data and in-depth studies on its mechanism of action for researchers and drug development professionals are limited for **3,4-Dimethoxy-2-methylpyridine N-oxide**.^{[1][5][6]}

Given the request for a detailed technical guide for a research audience, this document will focus on GW842166X, a compound with a rich body of publicly available scientific literature that aligns with the core requirements of the prompt. GW842166X is a potent and selective cannabinoid CB2 receptor agonist that has been investigated for its therapeutic potential.

Introduction to GW842166X

GW842166X is a synthetic, potent, and selective agonist for the cannabinoid receptor type 2 (CB2).^{[7][8][9]} With a chemical structure based on a pyrimidine core, it represents a novel class of CB2 agonists.^[7] Due to its high selectivity for the CB2 receptor over the CB1 receptor, GW842166X has been a subject of interest for its potential therapeutic effects, particularly in

the realms of pain, inflammation, and neurodegenerative diseases, without inducing the psychoactive effects associated with CB1 receptor activation.[7][10]

Chemical and Physical Properties

Property	Value
IUPAC Name	2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
CAS Number	666260-75-9
Molecular Formula	C ₁₈ H ₁₇ Cl ₂ F ₃ N ₄ O ₂
Molar Mass	449.26 g·mol ⁻¹
Appearance	Solid
Solubility	Soluble in DMSO

Pharmacology and Mechanism of Action

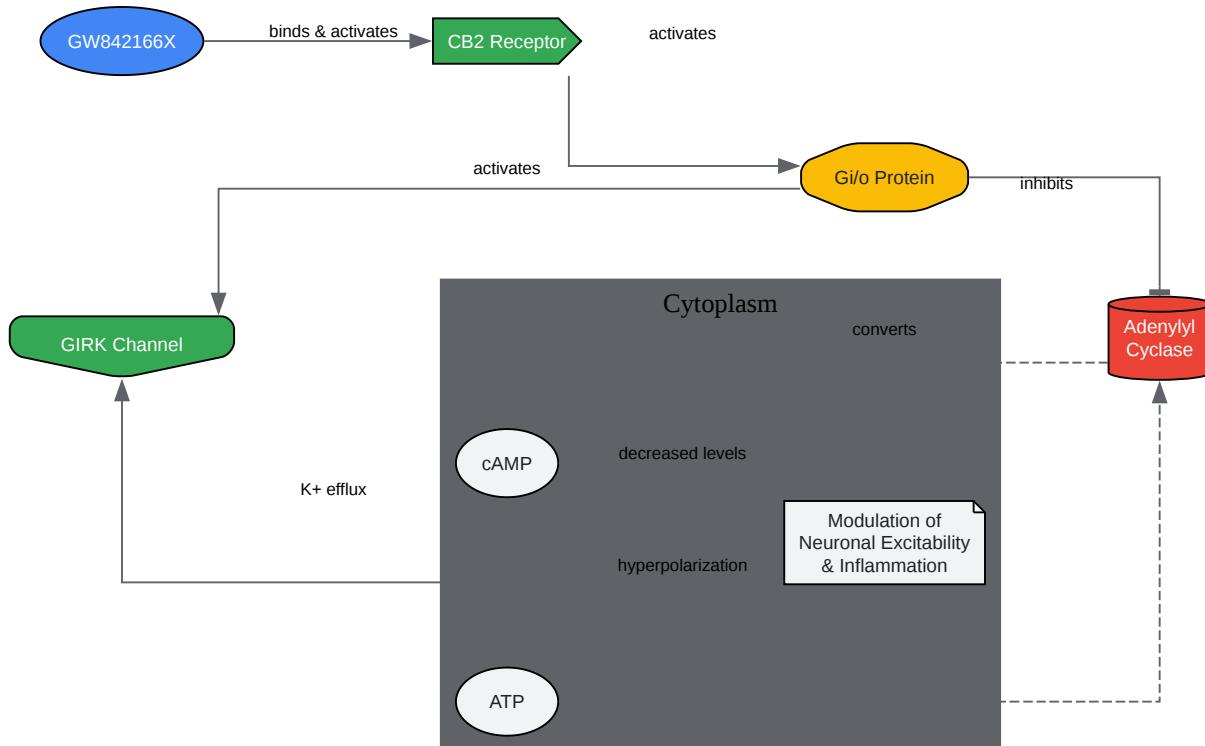
GW842166X functions as a selective agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR). The CB2 receptor is primarily expressed in the immune system and has also been identified in the central nervous system.[11][12]

Receptor Binding and Activation

GW842166X exhibits high potency and efficacy for both human and rat CB2 receptors.[8][9] It shows no significant agonist activity at the CB1 receptor at concentrations up to 30 µM, highlighting its selectivity.[8]

Receptor	IC ₅₀ / EC ₅₀
Human CB2	IC ₅₀ : 63 nM[8][13]
Rat CB2	IC ₅₀ : 91 nM[8][13]
Human CB1	No significant activity up to 30 µM[8]
Rat CB1	No significant activity up to 30 µM[8]

Upon binding, GW842166X activates the CB2 receptor, leading to a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of G-protein inwardly rectifying potassium (GIRK) channels.[11][14] It also promotes β -arrestin recruitment and can signal through phosphoinositide (PI) hydrolysis pathways.[11][12][14]



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CB2 Receptor Signaling Pathway Activated by GW842166X

Therapeutic Potential and Research Applications

Analgesic and Anti-inflammatory Effects

GW842166X has demonstrated potent analgesic, anti-inflammatory, and anti-hyperalgesic effects in animal models.^[7] In a rat model of inflammatory pain (Freund's Complete Adjuvant), it had an oral ED₅₀ of 0.1 mg/kg and showed full reversal of hyperalgesia at 0.3 mg/kg.^{[8][9]} Importantly, these effects were achieved without the cannabis-like behavioral side effects, which is attributed to its low affinity for the CB1 receptor.^[7]

Neuroprotective Properties

Research has highlighted the neuroprotective potential of GW842166X. In a mouse model of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), chronic treatment with GW842166X protected against the loss of dopamine neurons and associated motor function deficits.^{[10][15]} The neuroprotective effects were blocked by a CB2 receptor antagonist, confirming a CB2-dependent mechanism.^[10] The proposed mechanism for this neuroprotection involves the reduction of action potential firing in substantia nigra pars compacta (SNc) dopamine neurons, likely by decreasing hyperpolarization-activated currents (I_h).^{[10][15]} This reduction in neuronal firing is thought to lessen the associated calcium load, thereby reducing the vulnerability of these neurons to degeneration.^{[10][15]}

Furthermore, studies have shown that GW842166X can ameliorate 6-OHDA-induced anxiogenic and depressive-like behaviors in mice, suggesting a broader therapeutic potential for both motor and non-motor symptoms of Parkinson's disease.^[16]

Experimental Protocol: In Vivo Assessment of Antihyperalgesia in a Rat Model of Inflammatory Pain

The following is a representative protocol for evaluating the antihyperalgesic effects of GW842166X in a rat model of inflammatory pain, based on descriptions of similar studies.

1. Induction of Inflammatory Pain:

- Male Sprague-Dawley rats are acclimatized for at least 3 days before the experiment.
- A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is taken.

- 100 μ L of Freund's Complete Adjuvant (FCA) is injected into the plantar surface of the right hind paw to induce localized inflammation and hyperalgesia.

2. Drug Preparation and Administration:

- GW842166X is prepared for oral administration. A common vehicle is a suspension in 10% Tween 80 in sterile water.
- For a 1 mg/mL solution, dissolve 10 mg of GW842166X in 1 mL of DMSO to create a stock solution. For oral gavage, this stock can be further diluted. For example, to achieve a final concentration of 0.1 mg/mL, add 100 μ L of the DMSO stock to 900 μ L of a vehicle such as 0.5% methylcellulose in water.
- On the day of testing (typically 24 hours after FCA injection), rats are orally administered with either the vehicle or GW842166X at doses ranging from 0.03 to 0.3 mg/kg.

3. Assessment of Mechanical Hyperalgesia:

- At various time points post-drug administration (e.g., 1, 2, 4, and 6 hours), the paw withdrawal threshold is reassessed.
- The rat is placed in a chamber with a mesh floor, allowing access to the plantar surface of the paws.
- Calibrated von Frey filaments are applied to the inflamed paw with increasing force until a withdrawal response is elicited.
- The force required to elicit a withdrawal is recorded as the paw withdrawal threshold.

4. Data Analysis:

- The paw withdrawal thresholds are converted to percent reversal of hyperalgesia using the formula: % Reversal = $[(\text{Post-drug threshold} - \text{Post-FCA threshold}) / (\text{Pre-FCA baseline} - \text{Post-FCA threshold})] \times 100$
- The ED50 (the dose required to produce a 50% reversal of hyperalgesia) can be calculated from the dose-response curve.

Clinical Development

GlaxoSmithKline (GSK) advanced GW842166X into four clinical trials. Two of these trials were focused on pain management, while the other two were related to biodistribution. However, these trials were either withdrawn or completed without the results being posted.[\[7\]](#)

Conclusion

GW842166X is a potent and selective CB2 receptor agonist with significant therapeutic potential demonstrated in preclinical models of pain, inflammation, and neurodegeneration. Its selectivity for the CB2 receptor over the CB1 receptor makes it an attractive candidate for development as it avoids the psychoactive side effects associated with cannabis. While its clinical development has not progressed to a marketed drug, GW842166X remains a valuable tool for researchers investigating the role of the CB2 receptor in various physiological and pathological processes.

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